![molecular formula C26H32O4S2 B13148225 9,10-Anthracenedione, 1,5-bis[(6-hydroxyhexyl)thio]- CAS No. 506443-24-9](/img/structure/B13148225.png)
9,10-Anthracenedione, 1,5-bis[(6-hydroxyhexyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Bis((6-hydroxyhexyl)thio)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two 6-hydroxyhexylthio groups attached to the anthracene-9,10-dione core. Anthracene derivatives are known for their diverse applications in organic electronics, photophysics, and medicinal chemistry.
准备方法
The synthesis of 1,5-Bis((6-hydroxyhexyl)thio)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Thioether Formation: The introduction of 6-hydroxyhexylthio groups is achieved through a nucleophilic substitution reaction. This involves reacting anthracene-9,10-dione with 6-bromohexanol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
1,5-Bis((6-hydroxyhexyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to anthracene-9,10-diol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can undergo further substitution reactions to introduce different functional groups, enhancing the compound’s properties for specific applications.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,5-Bis((6-hydroxyhexyl)thio)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials with unique photophysical properties.
Biology: The compound’s derivatives are explored for their potential as fluorescent probes and imaging agents in biological systems.
Medicine: Research is ongoing to investigate its potential as an anticancer agent, leveraging the anthracene core’s ability to intercalate with DNA and disrupt cellular processes.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics, due to its favorable electronic properties.
作用机制
The mechanism of action of 1,5-Bis((6-hydroxyhexyl)thio)anthracene-9,10-dione involves its interaction with molecular targets and pathways:
DNA Intercalation: The anthracene core can intercalate with DNA, disrupting the replication and transcription processes, which is a key mechanism in its potential anticancer activity.
Photophysical Properties: The compound’s ability to absorb and emit light makes it useful in photophysical applications, where it can act as a photosensitizer or fluorescent probe.
相似化合物的比较
1,5-Bis((6-hydroxyhexyl)thio)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and use in OLEDs.
1,8-Dihydroxyanthraquinone: Used in dye and pigment industries, with different functional groups affecting its chemical properties.
Anthracene-9,10-dione: The parent compound, which serves as a precursor for various derivatives with diverse applications.
属性
CAS 编号 |
506443-24-9 |
|---|---|
分子式 |
C26H32O4S2 |
分子量 |
472.7 g/mol |
IUPAC 名称 |
1,5-bis(6-hydroxyhexylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C26H32O4S2/c27-15-5-1-3-7-17-31-21-13-9-11-19-23(21)25(29)20-12-10-14-22(24(20)26(19)30)32-18-8-4-2-6-16-28/h9-14,27-28H,1-8,15-18H2 |
InChI 键 |
YLNVSCLIKOKDBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)SCCCCCCO)C(=O)C3=C(C2=O)C(=CC=C3)SCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



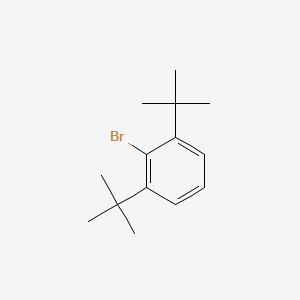
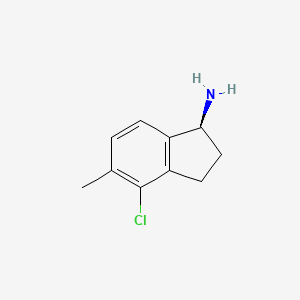
![N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13148180.png)
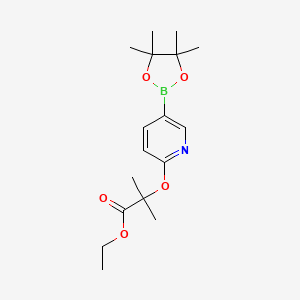
![3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13148186.png)

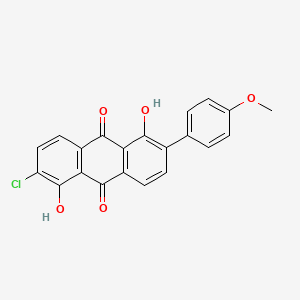
![7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13148195.png)
![5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13148208.png)
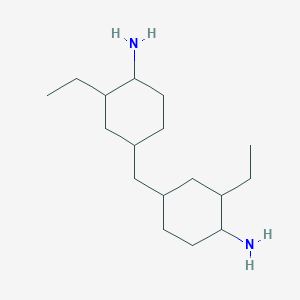
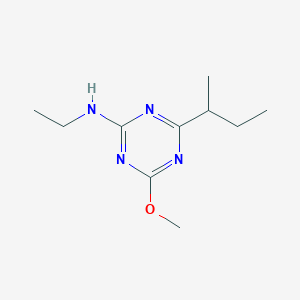
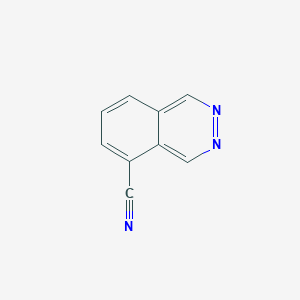
![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13148221.png)
